Perfluorophenyl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

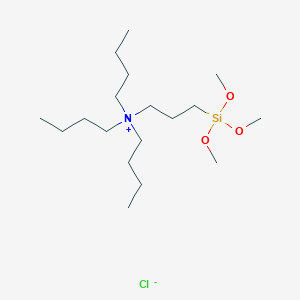

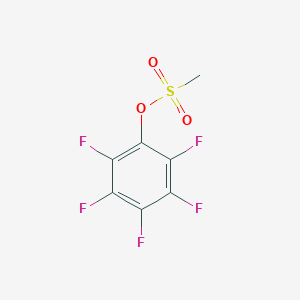

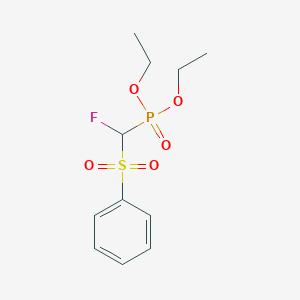

Perfluorophenyl methanesulfonate is a chemical compound with the molecular formula C7H3F5O3S. It is known for its unique properties due to the presence of both perfluorinated phenyl and methanesulfonate groups. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.

Mécanisme D'action

Target of Action

Perfluorophenyl Methanesulfonate, like other methanesulfonates, is a biological alkylating agent . The primary targets of these compounds are intracellular molecules, where their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . This interaction with its targets leads to changes at the molecular level.

Biochemical Pathways

It’s known that methanesulfonates are alkylating agents and can interfere with dna replication and rna transcription, which can affect numerous biochemical pathways .

Pharmacokinetics

Due to the carbon-fluorine bond’s high strength, these chemicals are extremely persistent towards degradation . This suggests that once absorbed, this compound could remain in the body for an extended period, potentially leading to bioaccumulation .

Result of Action

Perfluoroalkylated compounds have been linked to a range of adverse health outcomes, including renal, hepatic, immunotoxic, reproductive, endocrine disrupting, and carcinogenic effects .

Action Environment

This compound, like other perfluoroalkylated compounds, is extremely persistent in the environment due to the strength of the carbon-fluorine bond . This persistence, combined with their widespread use, has led to their ubiquitous presence in the environment . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

These compounds can undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Cellular Effects

Per- and polyfluoroalkyl substances (PFAS), a group of chemicals that includes Perfluorophenyl Methanesulfonate, have been associated with adverse effects on the immune system

Molecular Mechanism

These molecules have a double bond that facilitates polymerization under vacuum, giving a preferential way for the chain growth of the polymer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Perfluorophenyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Perfluorophenyl methanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the electron-withdrawing nature of the perfluorinated phenyl group.

Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an amine can yield a corresponding amide, while reaction with thiols can produce thioethers .

Applications De Recherche Scientifique

Perfluorophenyl methanesulfonate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentafluorophenyl methanesulfonate: Similar in structure but lacks the perfluorinated phenyl group, making it less reactive.

Trifluoromethylsulfonate: Another sulfonate ester with different reactivity and applications.

Uniqueness

Perfluorophenyl methanesulfonate is unique due to its high reactivity and stability, which is attributed to the presence of the perfluorinated phenyl group. This makes it particularly useful in reactions requiring strong electrophiles and in applications where stability under harsh conditions is necessary .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSIBVWMPYUPQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382520 |

Source

|

| Record name | Perfluorophenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161912-36-3 |

Source

|

| Record name | Perfluorophenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)